N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide
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Overview
Description
N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with azetidine-1-carbonyl chloride to form the intermediate compound. This intermediate is subsequently coupled with 4-aminophenylacetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom on the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and phenylacetamide moieties.
Azetidine-1-carbonyl chloride: Contains the azetidine ring but lacks the pyrazole and phenylacetamide components.
4-aminophenylacetamide: Features the phenylacetamide moiety but lacks the pyrazole and azetidine rings
Uniqueness
N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c1-11(22)19-15-4-2-13(3-5-15)16(23)20-7-12(8-20)9-21-10-14(17)6-18-21/h2-6,10,12H,7-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDGIVPMVWSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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